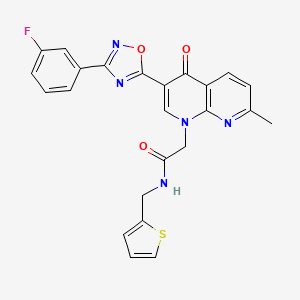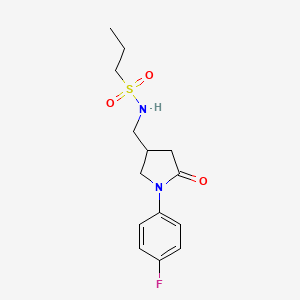
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative, which is a class of organic compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfur dioxide (SO2) moiety bonded to an amine group, and they are historically significant as some of the first antibiotics discovered.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine was achieved using solid-phase synthesis and was followed by a reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf), leading to the formation of pyrrolidin-3-ones instead of the expected 1,4-oxazepanes . This indicates that the synthesis of sulfonamide compounds can yield unexpected products and that the reaction conditions must be carefully controlled.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic techniques. For instance, the compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was characterized using FTIR, FT-Raman NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular vibrations, the electronic structure, and the three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, including cross-coupling reactions. The cross-coupling of 3-bromopyridine with sulfonamides was catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrating the versatility of sulfonamides in forming new chemical bonds . This type of reaction is valuable for creating a wide array of sulfonamide derivatives with potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as their thermal stability, can be assessed using techniques like thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Additionally, computational methods like density functional theory (DFT) can predict various properties, including vibrational frequencies, electronic absorption spectra, and molecular orbitals, which are crucial for understanding the reactivity and stability of the compound .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques and Outcomes : Králová et al. (2019) discussed the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides using solid-phase synthesis and their reaction to form pyrrolidin-3-ones, which is an alternative outcome compared to the previously reported 1,4-oxazepanes. This study provides insights into the synthetic pathways and potential applications of similar sulfonamides (Králová et al., 2019).
Biological and Pharmaceutical Applications
- Drug Metabolism and Biocatalysis : Zmijewski et al. (2006) explored the use of microbial-based biocatalytic systems for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This study highlights the relevance of sulfonamides in drug metabolism research (Zmijewski et al., 2006).
Material Science and Engineering
Fuel Cell Applications : Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications. This study is significant for its exploration of the use of sulfonated compounds in developing materials for sustainable energy solutions (Bae et al., 2009).
Polymer Chemistry for Proton Exchange Membranes : Kim et al. (2008) investigated the synthesis and properties of sulfonated poly(arylene ether sulfone)s with grafted side chains for application as proton exchange membranes in fuel cells. Their work contributes to the development of advanced materials for energy applications (Kim et al., 2008).
Analytical Chemistry
- Quality Control and Stability Studies : Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for quality control and stability studies of a new CVS disorder agent. This research is crucial for ensuring the quality and safety of pharmaceutical compounds (Dwivedi et al., 2003).
Catalysis and Organic Synthesis
- Catalysis in Organic Reactions : Wang et al. (2015) synthesized metal coordination polymers for use as catalysts in Biginelli reactions. Their research demonstrates the potential of sulfonate-based compounds in catalyzing organic synthesis processes (Wang et al., 2015).
Mechanism of Action
Target of Action
It is known that sulfonamides, a group of compounds to which this compound belongs, often target enzymes involved in the synthesis of folic acid, a crucial component for dna replication in bacteria .
Mode of Action
Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, a precursor of folic acid . This inhibition disrupts DNA replication in bacteria, leading to their death.
Biochemical Pathways
The biochemical pathways affected by N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide are likely related to the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the production of dihydrofolic acid, a crucial intermediate in the folic acid synthesis pathway . The downstream effects of this disruption include impaired DNA replication and cell division in bacteria.
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This results in the death of the bacteria and the resolution of the bacterial infection.
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-2-7-21(19,20)16-9-11-8-14(18)17(10-11)13-5-3-12(15)4-6-13/h3-6,11,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFXXGPGTVQOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)
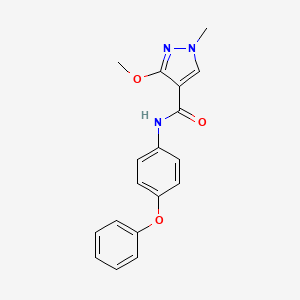
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)
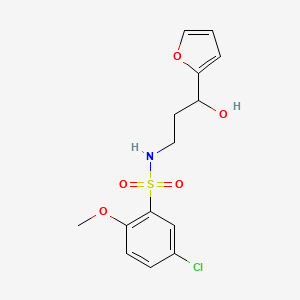
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2552083.png)
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B2552084.png)
![3-(4-Chlorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2552086.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2552087.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552088.png)
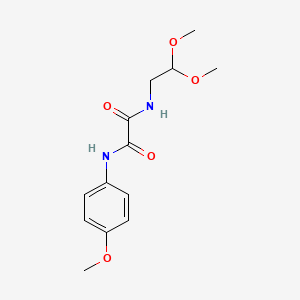
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate](/img/structure/B2552094.png)


